molecular formula C15H17N3O3S B7830679 ethyl 4-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoate

ethyl 4-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoate

Cat. No.: B7830679
M. Wt: 319.4 g/mol
InChI Key: NXRZFMVFFQRNQT-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno-pyrrolo-triazine core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno-pyrrolo-triazine core, followed by the introduction of the butanoate ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(5-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(5-methyl-8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

ethyl 4-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-14(19)5-4-7-17-15(20)12-9-13-11(6-8-22-13)18(12)10(2)16-17/h6,8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZFMVFFQRNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=CC3=C(N2C(=N1)C)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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